molecular formula C12H12N2O2S B12474926 2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12474926
M. Wt: 248.30 g/mol
InChI Key: NLOMIRCCXVKHRW-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 2-aminothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide
  • 2-hydroxy-N-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
  • 2-hydroxy-N-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide

Uniqueness

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which imparts specific biological activities and chemical properties. The methyl group can influence the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)12-14-10(7-17-12)13-11(16)6-15/h2-5,7,15H,6H2,1H3,(H,13,16)

InChI Key

NLOMIRCCXVKHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)NC(=O)CO

Origin of Product

United States

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